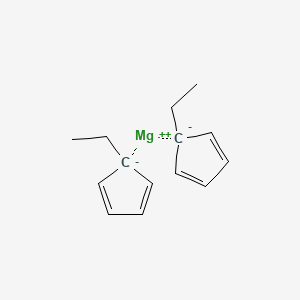
Sulfanylformonitrile; tetraethylazanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfanylformonitrile; tetraethylazanium is a compound that combines the properties of sulfanylformonitrile and tetraethylazanium Sulfanylformonitrile is a sulfur-containing organic compound, while tetraethylazanium is a quaternary ammonium cation
準備方法
Synthetic Routes and Reaction Conditions
The preparation of sulfanylformonitrile; tetraethylazanium involves the reaction of sulfanylformonitrile with tetraethylammonium salts. The reaction typically occurs under controlled conditions, with the temperature and pH carefully monitored to ensure the desired product is obtained. The reaction may involve the use of solvents such as acetonitrile to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the precise addition of reactants, temperature control, and continuous monitoring to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Sulfanylformonitrile; tetraethylazanium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of thiols or sulfides.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of a hydrogen atom with a halogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and halogenated derivatives. These products have various applications in different fields, including pharmaceuticals and materials science.
科学的研究の応用
Sulfanylformonitrile; tetraethylazanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of sulfanylformonitrile; tetraethylazanium involves its interaction with molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with specific binding sites. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
Similar compounds to sulfanylformonitrile; tetraethylazanium include:
Tetraethylammonium: A quaternary ammonium cation used in research to prepare lipophilic salts of inorganic anions.
Tetrabutylammonium: Another quaternary ammonium cation with similar properties but different alkyl groups.
Tetramethylammonium: A smaller quaternary ammonium cation with different chemical properties.
Uniqueness
This compound is unique due to its combination of sulfur-containing and quaternary ammonium components. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H21N2S+ |
|---|---|
分子量 |
189.34 g/mol |
IUPAC名 |
tetraethylazanium;thiocyanic acid |
InChI |
InChI=1S/C8H20N.CHNS/c1-5-9(6-2,7-3)8-4;2-1-3/h5-8H2,1-4H3;3H/q+1; |
InChIキー |
SCSJEBFMSZHPTH-UHFFFAOYSA-N |
正規SMILES |
CC[N+](CC)(CC)CC.C(#N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]-3-(methoxyimino)propanenitrile](/img/structure/B11726185.png)



![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![N-hydroxy-3-[5-(hydroxymethyl)pyridin-2-yl]propanamide](/img/structure/B11726207.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)


carbonyl}carbamate](/img/structure/B11726228.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)

